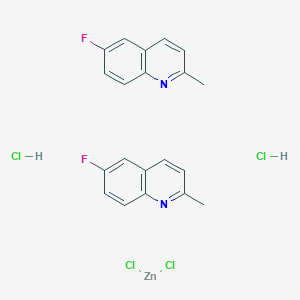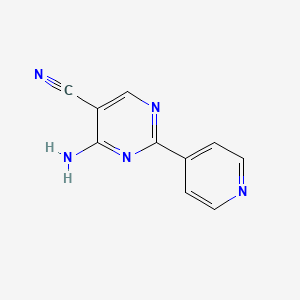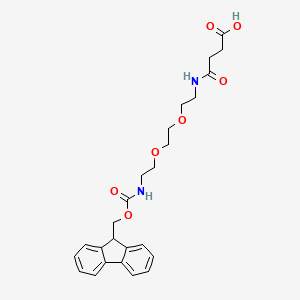
Benzene, (2,2-difluoroethenyl)pentafluoro-
Vue d'ensemble
Description
Benzene, (2,2-difluoroethenyl)pentafluoro- is a unique chemical compound characterized by the presence of both difluoroethenyl and pentafluoro groups attached to a benzene ring. This compound is notable for its stability and reactivity, making it valuable in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2,2-difluoroethenyl)pentafluoro- typically involves the reaction of pentafluorobenzene with difluoroethylene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the difluoroethenyl group to the benzene ring. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through various purification techniques, including distillation and recrystallization.
Types of Reactions:
Oxidation: Benzene, (2,2-difluoroethenyl)pentafluoro- can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or alkanes.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated benzenes, nitrobenzenes, sulfonated benzenes.
Applications De Recherche Scientifique
Benzene, (2,2-difluoroethenyl)pentafluoro- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in the development of fluorinated compounds for biological assays and imaging techniques.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, (2,2-difluoroethenyl)pentafluoro- involves its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms. These atoms increase the reactivity of the compound by stabilizing reaction intermediates and transition states. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Styrene, difluoro-: Similar structure but lacks the pentafluoro group, leading to different reactivity and applications.
Pentafluorobenzene: Contains only the pentafluoro group, making it less reactive in certain types of reactions.
Difluorostyrene: Similar to Benzene, (2,2-difluoroethenyl)pentafluoro- but without the additional fluorine atoms on the benzene ring.
Uniqueness: Benzene, (2,2-difluoroethenyl)pentafluoro- is unique due to the combination of difluoroethenyl and pentafluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
IUPAC Name |
1-(2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF7/c9-3(10)1-2-4(11)6(13)8(15)7(14)5(2)12/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMJJBVFZGNWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)C1=C(C(=C(C(=C1F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442121 | |
| Record name | Benzene, (2,2-difluoroethenyl)pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
653-19-0 | |
| Record name | Benzene, (2,2-difluoroethenyl)pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80442121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1-Imidazolyl)methyl]aniline](/img/structure/B3031655.png)


![Methyl 3-[3,5-bis(hydroxymethyl)-4-methoxy-6-oxopyran-2-yl]prop-2-enoate](/img/structure/B3031658.png)


![6-Fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B3031663.png)
![3-[(4-Chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B3031664.png)
![Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-](/img/structure/B3031665.png)

![N-(2,3-Dichlorophenyl)-N'-[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]guanidine](/img/structure/B3031668.png)

